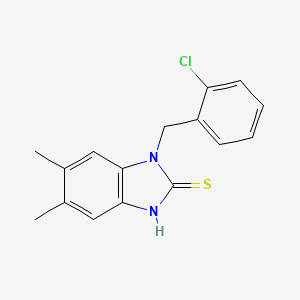![molecular formula C17H18F2N2O3S B5543050 1-[(3-氟-4-甲氧基苯基)磺酰基]-4-(2-氟苯基)哌嗪](/img/structure/B5543050.png)
1-[(3-氟-4-甲氧基苯基)磺酰基]-4-(2-氟苯基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine and its derivatives have garnered significant interest in therapeutic research due to their versatile medicinal potential. The incorporation of the piperazine moiety into drug molecules has led to a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant activities, among others. The chemical modification of piperazine structures has been pivotal in enhancing pharmacokinetic and pharmacodynamic properties, making it a focal point in drug discovery (Rathi et al., 2016).
Synthesis Analysis
The synthesis of piperazine derivatives often involves strategic modifications to the piperazine nucleus to leverage its medicinal potential. For instance, the synthesis of specific piperazine derivatives has been achieved through cross-coupling reactions, showcasing the chemical versatility of the piperazine core. These synthetic approaches are crucial for developing compounds with enhanced biological activity and desired therapeutic profiles (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including the presence of substituents like fluorophenyl groups, significantly influences their biological activity. Structural modifications, such as the introduction of fluorine atoms, have been shown to impact the pharmacokinetic and pharmacodynamic characteristics of these molecules, potentially leading to compounds with optimized therapeutic profiles (Moskalik, 2023).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their reactivity and interaction with biological systems. Nucleophilic aromatic substitution reactions, for example, are critical for modifying the piperazine core, influencing the compound's overall biological activity and therapeutic potential (Pietra & Vitali, 1972).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and stability, are crucial for their pharmaceutical applications. Modifications to the piperazine structure can enhance these properties, making the compounds more suitable for therapeutic use. Such physical characteristics are often tailored through the synthetic process to meet specific pharmaceutical needs (Henry et al., 2018).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and the nature of their interactions with biological targets, are fundamental to their medicinal value. The introduction of specific functional groups, such as sulfonyl and fluorophenyl moieties, plays a significant role in determining the compound's pharmacological activity and its potential as a therapeutic agent (Makki et al., 2019).
科学研究应用
医学影像应用
[18F]DASA-23 在神经胶质瘤影像中的评估:一种新型放射性药物 [18F]DASA-23 被开发用于通过正电子发射断层扫描 (PET) 测量丙酮酸激酶 M2 (PKM2) 水平。PKM2 在糖酵解过程中起着至关重要的作用,而糖酵解对于肿瘤代谢至关重要。该化合物在初步人体研究中显示出根据 PKM2 的异常表达来描绘低级别(LGG)和高级别神经胶质瘤(HGG)的潜力,显示出 LGG 和 HGG 之间有显着的摄取差异。这表明它有望成为一种用于区分神经胶质瘤等级和了解癌症代谢的非侵入性影像剂 (Patel 等人,2019).
[18F]DASA-23 的人体生物分布和剂量学:进一步的研究评估了 [18F]DASA-23 在健康志愿者中的安全性、生物分布和辐射剂量学。该研究强调了示踪剂穿过血脑屏障的能力、其从大脑的快速清除以及其通过肝胆和泌尿途径的主要消除。这项研究为评估颅内恶性肿瘤中的 PKM2 水平奠定了基础,支持了其在临床环境中的潜在用途 (Beinat 等人,2020).
癌症研究应用
开发 [18F]DASA-23 用于成像肿瘤糖酵解:基于癌细胞利用代谢重编程进行生长和存活的前提,[18F]DASA-23 被开发用于在体内可视化 PKM2。该示踪剂在癌细胞中显示出高摄取,具有有希望的体外稳定性,突出了其用于肿瘤糖酵解非侵入性成像的潜力。这支持了示踪剂通过靶向糖酵解途径中的关键酶来帮助检测和监测癌症的能力 (Beinat、Alam、James、Srinivasan 和 Gambhir,2017).
属性
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-24-17-7-6-13(12-15(17)19)25(22,23)21-10-8-20(9-11-21)16-5-3-2-4-14(16)18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKUZGCVPRJTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)


![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)
![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)